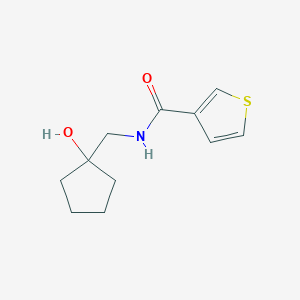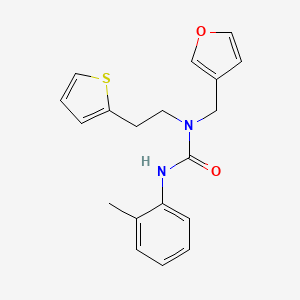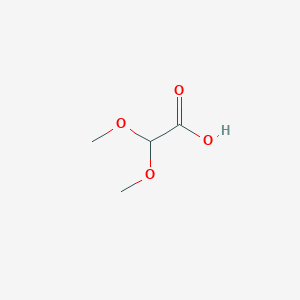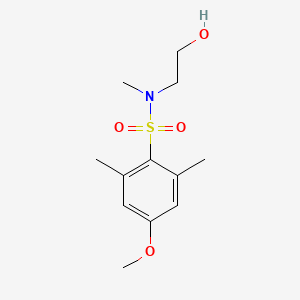
N-(2,4-difluorophenyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,4-difluorophenyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and two phenyl rings, one of which is difluorinated and the other is dimethoxylated . The carboxamide group is a common functional group in bioactive compounds.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. Attached to this ring would be two phenyl rings, one of which would have two fluorine atoms attached (difluorinated), and the other would have two methoxy groups attached (dimethoxylated). The carboxamide group would also be attached to the thiazole ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the difluorinated phenyl ring, the dimethoxylated phenyl ring, and the carboxamide group. Each of these groups could potentially participate in different types of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its lipophilicity, potentially enhancing its ability to cross biological membranes. The methoxy groups could influence its solubility in different solvents.
Scientific Research Applications
Crystal Structure Analysis
- Synthesis and Structural Analysis : The compound's synthesis and crystal structure analysis have been explored. A similar compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized and analyzed using single crystal X-ray diffraction, revealing insights into its crystal and molecular structure stabilized by hydrogen bond interactions (Prabhuswamy et al., 2016).
Chemical Synthesis and Characterization
- 'One-pot' Reductive Cyclization : Research has been conducted on the synthesis of related compounds through 'one-pot' reductive cyclization, offering insights into the methodologies that can be applied to similar chemical structures (Bhaskar et al., 2019).
Applications in Medicinal Chemistry
- Anticancer Activity : A study on thiazole-5-carboxamide derivatives, which are structurally similar, has shown their potential in anticancer activities against various cell lines, indicating a possible application for N-(2,4-difluorophenyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide in medicinal chemistry (Cai et al., 2016).
Biological Activity and Drug Development
- Antimicrobial and Antitumor Activities : The synthesis and evaluation of related compounds have shown significant antimicrobial and antitumor activities. This suggests the potential of N-(2,4-difluorophenyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide in the development of new drugs and treatments (Khalifa et al., 2015).
Molecular Interaction Studies
- Dipole Moment Analysis : Studies on the absorption and fluorescence spectra of related carboxamides have been conducted to estimate ground and excited state dipole moments. Such studies are crucial for understanding the molecular interactions and properties of similar compounds (Patil et al., 2011).
Herbicidal and Plant-Growth Regulation
- Synthesis and Herbicidal Activity : The synthesis of related 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives and their evaluation for herbicidal activity and crop safety provide insights into potential agricultural applications of N-(2,4-difluorophenyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide (Ohno et al., 2004).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use or biological activity. For example, many thiazole-containing compounds are known to have various biological activities, including antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3S/c1-24-15-6-3-10(7-16(15)25-2)18-22-14(9-26-18)17(23)21-13-5-4-11(19)8-12(13)20/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRGZIPPTCMMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)NC3=C(C=C(C=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide](/img/structure/B2428974.png)

![2-chloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B2428976.png)

![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2428980.png)
![3-(1,3-Benzodioxol-5-yl)-6-[(3-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2428981.png)

![2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428983.png)



![2-(4-bromophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2428994.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2428995.png)